2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique arrangement of pyridine, pyrimidine, and pyrrolo structures. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. These steps may include:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Construction of the octahydropyrrolo[3,4-c]pyrrol ring: This step may involve hydrogenation and cyclization reactions.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine would depend on its specific interactions with molecular targets. This may involve:
Binding to receptors: Interacting with specific receptors to modulate biological pathways.
Enzyme inhibition: Inhibiting enzymes to alter metabolic processes.
Signal transduction: Affecting signal transduction pathways to influence cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(methyl)pyridine
- 2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(chloro)pyridine
Uniqueness
The presence of the trifluoromethyl group in 2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-methyl-4-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6/c1-12-26-17-7-24-5-4-16(17)19(27-12)29-10-13-8-28(9-14(13)11-29)18-3-2-15(6-25-18)20(21,22)23/h2-7,13-14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSKPEXHROISSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CC4CN(CC4C3)C5=NC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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